Sigma‑2 Receptor Affinity and Selectivity Profile
The target compound demonstrates a sigma‑2 receptor binding affinity of Kᵢ = 46 nM, measured by displacement of [³H]-ditolylguanidine in rat PC‑12 cell membranes. For comparison, the clinical-stage sigma‑2 antagonist CT1812 (Zervimesine) exhibits a sigma‑2 Kᵢ of 8.5 nM under analogous radioligand displacement conditions . While CT1812 is ~5.4‑fold more potent at sigma‑2, it displays only a ~7.4‑fold selectivity over sigma‑1 (σ₁ Kᵢ = 63 nM) [1]. In contrast, N-[5-(diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide achieves a ~28‑fold selectivity window (σ₁ Kᵢ = 1,280 nM) [2], making it a distinct chemotype for experiments where higher σ₂/σ₁ discrimination is prioritized over absolute sigma‑2 potency.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Kᵢ) and sigma‑2/sigma‑1 selectivity ratio |
|---|---|
| Target Compound Data | Sigma‑2 Kᵢ = 46 nM; Sigma‑1 Kᵢ = 1,280 nM (selectivity ratio ≈ 28‑fold) |
| Comparator Or Baseline | CT1812: Sigma‑2 Kᵢ = 8.5 nM; Sigma‑1 Kᵢ = 63 nM (selectivity ratio ≈ 7.4‑fold) |
| Quantified Difference | Target compound: 5.4‑fold lower sigma‑2 potency but 3.8‑fold greater sigma‑2/sigma‑1 selectivity |
| Conditions | Radioligand displacement assays: target compound – [³H]-ditolylguanidine in rat PC‑12 cells; CT1812 – [³H]-pentazocine displacement at human recombinant sigma‑2 receptors |
Why This Matters
Procurement decisions for sigma receptor tool compounds must balance potency versus subtype selectivity; the target compound offers a differentiated selectivity profile suitable for mechanistic studies requiring sigma‑2‑biased pharmacology.
- [1] PMC / J. Pharmacol. Exp. Ther. Figure 1: CT1812 sigma‑2 Kd = 8.5 nM, sigma‑1 Kd = 63 nM. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375582/ View Source
- [2] BindingDB. BDBM50604969 – CHEMBL5189158. Sigma‑2 Kᵢ = 46 nM (rat PC‑12); Sigma‑1 Kᵢ = 1,280 nM (guinea pig brain). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604969 View Source
